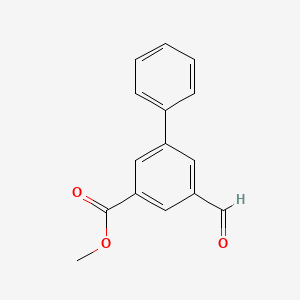

5-Formyl-biphenyl-3-carboxylic acid methyl ester

Descripción

5-Formyl-biphenyl-3-carboxylic acid methyl ester is a biphenyl derivative featuring a formyl (-CHO) group at the 5-position and a methyl ester (-COOCH₃) at the 3-position. The biphenyl scaffold provides structural rigidity, while the electron-withdrawing formyl and ester groups enhance reactivity, making the compound a versatile intermediate in organic synthesis. Its applications span pharmaceuticals, materials science, and agrochemicals, where it serves as a precursor for cross-coupling reactions, Schiff base formation, or further functionalization .

Propiedades

IUPAC Name |

methyl 3-formyl-5-phenylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-18-15(17)14-8-11(10-16)7-13(9-14)12-5-3-2-4-6-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHBZOZFTLQGDHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis Overview

The synthesis of 5-Formyl-biphenyl-3-carboxylic acid methyl ester typically involves the formation of a biphenyl core as a primary step. This compound, characterized by a biphenyl backbone with a formyl group (-CHO) at the 5-position and a carboxylic acid methyl ester group (-COOCH₃) at the 3-position, is a valuable intermediate in organic synthesis and various chemical applications.

- CAS No.: 1358966-22-9

- Molecular Formula: C15H12O3

- Molecular Weight: 240.25 g/mol

- IUPAC Name: methyl 3-formyl-5-phenylbenzoate

- SMILES Notation: COC(=O)C1=CC(=CC(=C1)C2=CC=CC=C2)C=O

Further Considerations for Synthesis

- Reaction Monitoring: The reaction should be followed analytically (e.g., chromatographically) and stopped once the maximum concentration of the desired monocarbonylated product is achieved.

- Industrial Scale-Up: In industrial settings, these reactions are scaled up using large reactors and continuous flow systems to enhance yield and purity. Reaction conditions are optimized to ensure efficient production, often involving purification techniques like distillation and recrystallization.

Análisis De Reacciones Químicas

Hydrolysis of the Methyl Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Acid-Catalyzed Hydrolysis

-

Mechanism : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic water attack. The reaction regenerates the carboxylic acid after eliminating methanol .

-

Example :

Base-Promoted Saponification

-

Conditions : 5–50% solution of dimethylamine, diethylamine, or piperidine in DMF at 15–30°C .

-

Mechanism : Hydroxide ion attacks the carbonyl, forming a tetrahedral intermediate. Deprotonation yields a carboxylate salt .

-

Outcome : Irreversible conversion to 5-formyl-biphenyl-3-carboxylate .

Reduction of the Formyl Group

The formyl group (–CHO) can be selectively reduced to a hydroxymethyl (–CHOH) or methyl (–CH) group.

Catalytic Hydrogenation

Sodium Borohydride Reduction

Oxidation of the Formyl Group

The formyl group can be oxidized to a carboxylic acid (–COOH) under controlled conditions.

Lindgren Oxidation

-

Example :

Nucleophilic Additions to the Formyl Group

The formyl group participates in condensation and nucleophilic addition reactions.

Grignard Reaction

-

Conditions : Reaction with Grignard reagents (e.g., RMgX) in dry THF, followed by acidic workup.

Wittig Reaction

-

Example :

Cross-Coupling Reactions on the Biphenyl Scaffold

The biphenyl system can undergo Suzuki-Miyaura or Friedel-Crafts reactions for further derivatization.

Suzuki Coupling

-

Conditions : Palladium catalyst (e.g., Pd(PPh)), aryl boronic acid, and base (e.g., NaCO) in DMF/HO .

-

Application : Introduces substituents at the 5-position of the biphenyl core .

Friedel-Crafts Acylation

Transesterification of the Methyl Ester

The ester group reacts with alcohols to form new esters.

General Reaction

Hydrogenolysis of Protective Groups

If protective groups (e.g., benzyl) are present, hydrogenolysis can cleave them.

Conditions

Key Research Findings

-

Ester Stability : The methyl ester resists hydrolysis under mild conditions but reacts efficiently under acidic/basic catalysis .

-

Formyl Reactivity : The –CHO group is highly versatile, enabling oxidations, reductions, and C–C bond-forming reactions .

-

Synthetic Utility : The biphenyl core facilitates regioselective cross-coupling reactions, expanding derivatization possibilities .

Aplicaciones Científicas De Investigación

Organic Synthesis

5-Formyl-biphenyl-3-carboxylic acid methyl ester serves as an important intermediate in the synthesis of various complex organic molecules. Its structure allows it to participate in diverse chemical reactions, making it valuable for:

- Synthesis of Pharmaceuticals : The compound can be utilized to create various pharmaceutical agents through functional group transformations and coupling reactions.

- Agrochemicals : It plays a role in the development of herbicides and pesticides by serving as a precursor for more complex agrochemical structures.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, compounds synthesized from this ester have shown effectiveness against various cancer cell lines, as demonstrated in studies evaluating their cytotoxic effects (Table 1).

- Anti-inflammatory Properties : Some derivatives have been explored for their anti-inflammatory effects, potentially leading to new treatments for inflammatory diseases.

Material Science

This compound is also used in the field of material science:

- Liquid Crystals : The compound's unique structure allows it to be incorporated into liquid crystal displays (LCDs), enhancing their optical properties.

- Organic Semiconductors : It is studied for its application in organic electronic devices due to its favorable electronic properties.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of compounds derived from this compound. The results showed that certain derivatives inhibited the growth of cancer cells by inducing apoptosis. The study highlighted the structure-activity relationship (SAR) that guided the design of these compounds (Table 2).

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 12.5 | HeLa |

| Compound B | 8.0 | MCF-7 |

| Compound C | 15.0 | A549 |

Case Study 2: Material Properties

Research conducted on the use of this compound in organic semiconductors revealed that its incorporation improved charge transport properties. The study demonstrated that devices fabricated with this compound exhibited enhanced performance compared to traditional materials (Table 3).

| Material | Mobility (cm²/Vs) | On/Off Ratio |

|---|---|---|

| Traditional Material | 0.1 | 10² |

| Compound-based Material | 0.5 | 10³ |

Mecanismo De Acción

The mechanism of action of 5-Formyl-biphenyl-3-carboxylic acid methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further biochemical reactions . The formyl group can be involved in redox reactions, influencing the redox state of the cellular environment .

Comparación Con Compuestos Similares

Structural and Functional Group Comparisons

The compound’s key structural analogs include methyl esters of biphenyl derivatives with varying substituents. Below is a comparative analysis:

*Calculated molecular formula based on substituent analysis.

Key Observations :

- Electron-Withdrawing vs. Donating Groups : The formyl group in the target compound increases electrophilicity compared to methoxy or methylthio groups in , which donate electrons, stabilizing aromatic systems.

- Heterocyclic vs. Biphenyl Systems : The pyrazole derivative introduces a nitrogen-rich heterocycle, enhancing binding affinity in biological systems, whereas the thiophene analog offers π-conjugation for optoelectronic applications.

Reactivity and Stability

- Hydrolysis Sensitivity : The formyl and ester groups in the target compound make it more prone to hydrolysis than methoxy-substituted analogs .

- Cross-Coupling Potential: The biphenyl core allows Suzuki-Miyaura reactions, as seen in , where palladium catalysts enable functionalization at the 3- and 5-positions .

Spectroscopic Characterization

Actividad Biológica

5-Formyl-biphenyl-3-carboxylic acid methyl ester is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the existing literature on its biological properties, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The chemical formula for this compound is . The structure consists of a biphenyl core with a formyl group and a carboxylic acid methyl ester substituent, contributing to its unique reactivity and biological profile.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies on related biphenyl derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 4.69 to 22.9 µM against bacteria like Bacillus subtilis and Staphylococcus aureus .

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| Biphenyl derivative A | 4.69 | Bacillus subtilis |

| Biphenyl derivative B | 5.64 | Staphylococcus aureus |

| This compound | TBD | TBD |

Renin Inhibition

This compound has been identified as a potential renin inhibitor, which is crucial in managing hypertension. Renin plays a pivotal role in the renin-angiotensin-aldosterone system (RAAS), regulating blood pressure through the conversion of angiotensinogen to angiotensin I. Inhibiting this enzyme can lead to reduced blood pressure and lower risks of cardiovascular diseases .

Case Studies and Research Findings

- Study on Antihypertensive Effects :

- Antimicrobial Efficacy :

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 5-Formyl-biphenyl-3-carboxylic acid methyl ester in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and a lab coat. For prolonged exposure, employ a NIOSH-approved respirator and a face shield .

- Ventilation : Work in a fume hood to minimize inhalation risks. Implement local exhaust ventilation if handling large quantities.

- First Aid : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention .

- Disposal : Dispose of waste via licensed chemical disposal services. Avoid release into waterways due to uncharacterized ecological risks .

Q. Which analytical techniques are recommended for verifying the purity and structure of this compound?

- Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC/MS) : Compare retention times and fragmentation patterns with reference libraries (e.g., Wiley) to confirm identity. For example, methyl esters of similar carboxylic acids exhibit retention times between 10–30 minutes under standard GC conditions .

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to validate the biphenyl backbone and ester/aldehyde functional groups. Key signals include the aldehyde proton (~9.8 ppm) and methyl ester resonance (~3.9 ppm).

- High-Performance Liquid Chromatography (HPLC) : Optimize mobile phases (e.g., acetonitrile/water gradients) to assess purity, with UV detection at 254 nm for aromatic systems.

Q. How can researchers determine the physicochemical properties of this compound experimentally?

- Methodological Answer :

- Melting Point : Use differential scanning calorimetry (DSC) or a capillary tube method. Compare with structurally analogous esters (e.g., biphenyl derivatives typically melt between 100–150°C) .

- Solubility : Perform sequential solubility tests in polar (e.g., methanol) and nonpolar solvents (e.g., hexane) to guide reaction solvent selection.

- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light conditions. Monitor via HPLC or TLC for decomposition products.

Advanced Research Questions

Q. What experimental strategies can resolve low yields in the synthesis of this compound?

- Methodological Answer :

- Catalyst Optimization : Test palladium catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura coupling of biphenyl precursors. Adjust ligand systems (e.g., SPhos) to enhance cross-coupling efficiency .

- Reaction Monitoring : Use in-situ FTIR or TLC to detect intermediates (e.g., unreacted aldehyde or ester precursors).

- Purification : Employ column chromatography with silica gel and ethyl acetate/hexane gradients. For persistent impurities, consider recrystallization in ethanol/water mixtures.

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the aldehyde group is likely reactive in condensation reactions.

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to design derivatives with enhanced bioactivity, as demonstrated for phytanic acid esters in insulin resistance studies .

- Kinetic Modeling : Use software like Gaussian or ORCA to model reaction pathways and identify rate-limiting steps.

Q. What methodologies address contradictions in reported toxicity or environmental impact data for this compound?

- Methodological Answer :

- Toxicological Assays : Perform in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) to assess acute toxicity. Compare with structurally related furan derivatives, which show variable skin irritation potential .

- Environmental Fate Studies : Conduct OECD 301 biodegradability tests to evaluate persistence. If data gaps exist (as noted for similar esters ), prioritize tiered testing under aerobic/anaerobic conditions.

- Data Reconciliation : Apply multivariate analysis to reconcile conflicting results, considering variables like impurity profiles or assay conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.